molecular formula C21H22Cl2O3 B13355747 Isopropyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate

Isopropyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate

Cat. No.: B13355747
M. Wt: 393.3 g/mol
InChI Key: HYDWCQDXRNQJFC-UHFFFAOYSA-N
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Description

Isopropyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of Isopropyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with isopropyl acetoacetate under acidic or basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Isopropyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Isopropyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar compounds to Isopropyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate include other chlorophenyl derivatives and esters. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. For example:

    Methyl 3-(4-chlorophenyl)propanoate: This compound has a simpler structure and may exhibit different reactivity and applications.

    Phenylboronic pinacol esters: These compounds are used in drug design and have different stability and hydrolysis properties compared to the target compound.

This compound stands out due to its unique combination of functional groups and potential for diverse applications in research and industry.

Properties

Molecular Formula

C21H22Cl2O3

Molecular Weight

393.3 g/mol

IUPAC Name

propan-2-yl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate

InChI

InChI=1S/C21H22Cl2O3/c1-13(2)26-21(25)14(3)11-19(16-5-4-6-18(23)12-16)20(24)15-7-9-17(22)10-8-15/h4-10,12-14,19H,11H2,1-3H3

InChI Key

HYDWCQDXRNQJFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)CC(C1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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